N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a novel heterocyclic amide derivative This compound is of interest due to its unique structure, which includes a thiophene ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a base, such as potassium hydroxide, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activities such as antimicrobial, antioxidant, and anticancer properties.
Materials Science: The presence of the thiophene and oxadiazole rings makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For instance, it may interact with DNA bases through hydrogen bonding and π-π stacking interactions . Additionally, it can modulate the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares the thiophene and acetamide moieties but lacks the oxadiazole ring.
2-phenoxy-N-arylacetamide: This compound contains the phenoxy and acetamide groups but does not have the thiophene or oxadiazole rings.
Uniqueness
N-(propan-2-yl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the combination of the thiophene, oxadiazole, and phenoxy groups in its structure
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11(2)18-15(21)10-22-13-6-3-5-12(9-13)16-19-17(23-20-16)14-7-4-8-24-14/h3-9,11H,10H2,1-2H3,(H,18,21) |
InChI Key |
XTISHBIDDXZEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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